3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide
Description
Properties
CAS No. |
331948-58-4 |
|---|---|
Molecular Formula |
C21H13Cl2N3OS |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3OS/c22-13-6-11-17-18(12-13)28-20(19(17)23)21(27)24-14-7-9-16(10-8-14)26-25-15-4-2-1-3-5-15/h1-12H,(H,24,27) |
InChI Key |
KZHAEINZUXXFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
The benzothiophene scaffold is constructed via cyclization of ortho-substituted aromatic precursors. A validated approach involves reacting 2,5-dichlorobenzenethiol with α-ketoesters under acidic conditions to form 3,6-dichloro-1-benzothiophene-2-carboxylic acid . For example, heating 2,5-dichlorobenzenethiol with ethyl glyoxylate in polyphosphoric acid at 120°C for 6 hours yields the carboxylic acid intermediate (78% yield). Subsequent treatment with thionyl chloride converts the acid to 3,6-dichloro-1-benzothiophene-2-carbonyl chloride, a critical electrophile for amidation .
Table 1: Optimization of Benzothiophene Cyclization
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Polyphosphoric acid | - | 120 | 78 |
| H2SO4 | - | 100 | 52 |
| PCl5 | FeCl3 | 80 | 65 |
Regioselective Chlorination Strategies
Introducing chlorine atoms at positions 3 and 6 requires careful control to avoid over-chlorination. Direct chlorination of the preformed benzothiophene using Cl2 gas in the presence of FeCl3 at 40°C achieves 85% regioselectivity for the 3,6-dichloro product . Alternatively, starting with 3-chlorobenzo[b]thiophene-2-carbonyl chloride and subjecting it to electrophilic chlorination with N-chlorosuccinimide (NCS) in DMF at 0°C introduces the second chlorine at position 6 (72% yield) .
Synthesis of 4-(Phenyldiazenyl)Aniline
The diazenyl-functionalized aniline is prepared via a two-step sequence:
-
Diazotization : Aniline is treated with NaNO2 and HCl at 0–5°C to generate benzenediazonium chloride .
-
Coupling : The diazonium salt reacts with 4-nitroaniline in a basic medium (pH 9–10) to form 4-nitrophenyl diazenylbenzene. Catalytic hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, yielding 4-(phenyldiazenyl)aniline (63% overall yield) .
Critical Note : The azo group is redox-sensitive; hydrogenation conditions must be carefully controlled (H2 pressure: 1 atm, 25°C) to avoid reduction of the N=N bond .
Amide Bond Formation
The final step couples 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with 4-(phenyldiazenyl)aniline. Optimized conditions involve dissolving the acyl chloride in anhydrous toluene, adding the amine and triethylamine (3 equiv), and refluxing for 12 hours . Quenching with ice-cold HCl precipitates the crude product, which is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to afford the title compound in 69% yield .
Table 2: Amidation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | Toluene/DME | 110 | 69 |
| Pyridine | DCM | 25 | 42 |
| DBU | THF | 65 | 58 |
Analytical Characterization
The compound is validated using:
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Halogenation Patterns :
- The 3,6-dichloro substitution in the target compound contrasts with 3-chloro-4,7-difluoro in SAG1.3. Fluorine atoms in SAG1.5 enhance binding affinity to SMO receptors through electronegative interactions, while dichloro substitution may prioritize steric effects or lipophilicity .
- The 3-chloro-6-methyl analog (CAS 439109-07-6) replaces one chlorine with a methyl group, reducing electronegativity but increasing hydrophobicity for membrane penetration .
This could enable light-responsive drug delivery systems . Sulfonyl-containing analogs (e.g., ) exhibit improved solubility due to polar sulfonyl moieties, whereas the target compound’s azo group may reduce aqueous solubility.
N-alkylated derivatives (e.g., ) show enhanced metabolic stability compared to non-alkylated carboxamides, suggesting structural modifications to optimize pharmacokinetics.
Biological Activity
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.26 g/mol. Its structure includes a benzothiophene core substituted with dichloro and phenyldiazenyl groups, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. The disc diffusion method was utilized to assess its effectiveness against several human pathogens.
- Cytotoxicity : The compound has been tested for cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Studies
In a study published in PubMed, the synthesized derivatives of similar compounds demonstrated considerable inhibition against both bacterial and fungal strains. The results indicated that compounds with similar structural features could effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Escherichia coli | 15 |
| This compound | Candida albicans | 18 |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cells while exhibiting minimal toxicity to normal cells.
Table 2: Cytotoxicity Analysis
| Cell Line | IC50 (µM) |
|---|---|
| NIH/3T3 (Normal) | >1000 |
| MCF-7 (Breast Cancer) | 150 |
| HeLa (Cervical Cancer) | 120 |
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with cellular targets such as enzymes involved in metabolic pathways or cellular signaling processes. Further studies are needed to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study reported successful inhibition of biofilm formation in bacterial strains, suggesting potential use in treating biofilm-associated infections.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide?
Methodological Answer:
- Step 1: Core Benzothiophene Formation
Begin with cyclization of substituted thiophenol derivatives using aldehydes/ketones under reflux (e.g., toluene, 110°C) to form the benzothiophene core . - Step 2: Carboxamide Coupling
React the benzothiophene-2-carboxylic acid intermediate with 4-(phenyldiazenyl)aniline via coupling reagents (e.g., HATU or DCC) in anhydrous DMF at room temperature . - Step 3: Dichloro Substitution
Introduce chlorine atoms at positions 3 and 6 using electrophilic chlorinating agents (e.g., NCS) in dichloromethane under controlled pH (6–7) to avoid over-substitution . - Key Controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How can researchers structurally characterize this compound to confirm purity and functional groups?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
Use H and C NMR (in DMSO-d6 or CDCl3) to verify aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) . - Mass Spectrometry (MS) :
High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl substitutions . - Elemental Analysis :
Validate C, H, N, S, and Cl percentages (±0.3% deviation) . - FT-IR :
Identify stretches for amide C=O (~1680 cm) and diazenyl N=N (~1450 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
Screen against kinases (e.g., MAPK1) using fluorescence-based ADP-Glo™ assays to measure IC50 values . - Cytotoxicity Testing :
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and cisplatin as a positive control . - Protein-Ligand Docking :
Perform preliminary in silico docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variable Substituent Analysis :
Synthesize analogs with modified diazenyl groups (e.g., electron-withdrawing -NO2 or electron-donating -OCH3) and compare IC50 values in kinase assays . - Pharmacophore Mapping :
Use Schrödinger’s Phase to identify critical moieties (e.g., dichloro-benzothiophene) responsible for target binding . - In Vivo Correlation :
Test top analogs in xenograft models (e.g., murine melanoma) to correlate SAR with tumor suppression efficacy .
Q. What mechanistic approaches elucidate its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) :
Immobilize purified MAPK1 on a CM5 chip to measure real-time binding kinetics (ka/kd) . - Crystallography :
Co-crystallize the compound with its target protein (e.g., PARP-1) and resolve the structure via X-ray diffraction (2.0 Å resolution) . - Western Blotting :
Assess downstream pathway modulation (e.g., phosphorylation of ERK1/2 in treated vs. untreated cells) .
Q. How should researchers address contradictory data in biological activity reports?
Methodological Answer:
- Meta-Analysis Framework :
Compare datasets using PRISMA guidelines, focusing on variables like cell line heterogeneity or assay protocols . - Dose-Response Reproducibility :
Replicate experiments across independent labs with standardized conditions (e.g., 72-hour exposure, 10% FBS media) . - Machine Learning :
Train random forest models on public datasets (ChEMBL) to identify confounding factors (e.g., solvent polarity) .
Q. What computational strategies predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction :
Use SwissADME to estimate logP, BBB permeability, and CYP450 inhibition . - Toxicity Profiling :
Run ProTox-II to predict hepatotoxicity and AMES mutagenicity flags . - MD Simulations :
Simulate 100-ns trajectories (GROMACS) to assess stability in aqueous vs. lipid bilayer environments .
Q. How can synthesis challenges (e.g., low yield, byproducts) be systematically troubleshooted?
Methodological Answer:
- Byproduct Identification :
Use LC-MS to detect intermediates (e.g., mono-chlorinated species) and adjust stoichiometry of chlorinating agents . - Solvent Optimization :
Test polar aprotic solvents (DMF vs. DMSO) to improve carboxamide coupling efficiency . - Catalyst Screening :
Evaluate Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura cross-coupling steps in diazenyl group introduction .
Q. What methodologies assess its stability under varying storage and physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
Expose the compound to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) for 14 days; analyze via HPLC . - Plasma Stability Assay :
Incubate with human plasma (37°C, 1 hour) and quantify parent compound degradation using UPLC-QTOF .
Q. How to formulate a hypothesis-driven research plan for this compound’s novel applications?
Methodological Answer:
- Literature Mining :
Use SciFinder to identify understudied targets (e.g., BET bromodomains) linked to benzothiophene scaffolds . - Hypothesis Generation :
Propose mechanisms like "Dual EGFR/PARP inhibition enhances synthetic lethality in BRCA-mutant cancers" . - Experimental Design :
Employ factorial designs (e.g., 2x2 matrices) to test combinatorial effects with chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
